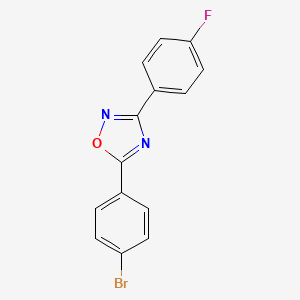
N~2~-(3-bromophenyl)-N~1~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-(3-bromophenyl)-N~1~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as BAY 43-9006, is a small molecule inhibitor of several protein kinases. It was initially developed as an anti-cancer drug, but its potential has been recognized in other areas of scientific research as well.
Mecanismo De Acción
N~2~-(3-bromophenyl)-N~1~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 43-9006 inhibits several protein kinases that are involved in tumor growth and progression. RAF kinase is a key component of the MAPK/ERK signaling pathway, which is involved in cell proliferation and survival. VEGFR and PDGFR are involved in angiogenesis, the process by which new blood vessels are formed to supply nutrients and oxygen to tumors. By inhibiting these protein kinases, this compound 43-9006 can block tumor growth and progression.
Biochemical and Physiological Effects
This compound 43-9006 has been shown to have several biochemical and physiological effects. It can inhibit tumor cell proliferation, induce tumor cell apoptosis (programmed cell death), and inhibit angiogenesis. This compound 43-9006 has also been shown to have anti-inflammatory effects, which may contribute to its anti-cancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N~2~-(3-bromophenyl)-N~1~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 43-9006 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied and its mechanism of action is well understood. This compound 43-9006 has also been used in preclinical and clinical studies, which provides a wealth of data on its efficacy and safety.
However, this compound 43-9006 also has some limitations for lab experiments. It can be difficult to work with due to its low solubility in water and other solvents. It can also have off-target effects on other protein kinases, which can complicate data interpretation.
Direcciones Futuras
There are several future directions for the study of N~2~-(3-bromophenyl)-N~1~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 43-9006. One area of research is the development of new derivatives and analogs of this compound 43-9006 that have improved efficacy and safety profiles. Another area of research is the identification of biomarkers that can predict response to this compound 43-9006 treatment. Additionally, this compound 43-9006 may have potential applications in other areas of scientific research, such as inflammation and autoimmune diseases.
Métodos De Síntesis
N~2~-(3-bromophenyl)-N~1~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 43-9006 is synthesized through a multi-step process that involves several chemical reactions. The first step involves the reaction of 3-bromoaniline with 4-ethoxybenzoyl chloride to yield 3-bromo-N-(4-ethoxyphenyl)benzamide. The second step involves the reaction of this intermediate product with methylsulfonyl chloride to yield N-(3-bromophenyl)-N-(4-ethoxyphenyl)-N-methylsulfonylbenzamide. The final step involves the reaction of this product with glycine to yield this compound, or this compound 43-9006.
Aplicaciones Científicas De Investigación
N~2~-(3-bromophenyl)-N~1~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 43-9006 has been extensively studied for its anti-cancer properties. It has been shown to inhibit several protein kinases that are involved in tumor growth and progression, including RAF kinase, vascular endothelial growth factor receptor (VEGFR), and platelet-derived growth factor receptor (PDGFR). This compound 43-9006 has been used in preclinical and clinical studies for the treatment of various types of cancer, including renal cell carcinoma, hepatocellular carcinoma, and melanoma.
Propiedades
IUPAC Name |
2-(3-bromo-N-methylsulfonylanilino)-N-(4-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN2O4S/c1-3-24-16-9-7-14(8-10-16)19-17(21)12-20(25(2,22)23)15-6-4-5-13(18)11-15/h4-11H,3,12H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UITJOQXQAYEYED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN(C2=CC(=CC=C2)Br)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-isopropyl-4-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide](/img/structure/B5883398.png)
![N-[2-(acetylamino)phenyl]-2-ethylbutanamide](/img/structure/B5883401.png)


![N-(2-methoxyphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B5883416.png)
![ethyl (2-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B5883424.png)
![N-(4-ethoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea](/img/structure/B5883440.png)


![3-(3-amino-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)propanoic acid](/img/structure/B5883460.png)
